molecular formula C15H17N3S B2392993 1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea CAS No. 120740-42-3

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2392993
CAS No.: 120740-42-3
M. Wt: 271.38
InChI Key: DSMRJWBOXYJVMG-UHFFFAOYSA-N
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Description

N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea is a chemical compound with the formula C15H17N3S. It is a pyridine derivative and its IUPAC name is 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction conditions often include the use of aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of substituted thiourea derivatives.

Scientific Research Applications

N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets and pathways. Thiourea derivatives are known to inhibit certain enzymes and disrupt cellular processes. For example, some derivatives inhibit tyrosinase, an enzyme involved in melanin synthesis . The specific molecular targets and pathways depend on the derivative and its application.

Comparison with Similar Compounds

N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea.

Properties

IUPAC Name

1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRJWBOXYJVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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